molecular formula C16H11ClN2O2S B2597330 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate CAS No. 338398-91-7

5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate

Cat. No.: B2597330
CAS No.: 338398-91-7
M. Wt: 330.79
InChI Key: PVTGOMVXNKUOMJ-UHFFFAOYSA-N
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Description

5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.

    Esterification: The final step involves the esterification of the thiazole-pyridine intermediate with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitro group (if present) on the pyridine ring using reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine atom on the benzoate ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of inflammatory enzymes like cyclooxygenase.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-4-yl)-1,3-thiazol-4-yl benzoate: Lacks the methyl group on the thiazole ring.

    5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl benzoate: Lacks the chlorine atom on the benzoate ring.

    5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-methylbenzoate: Has a methyl group instead of a chlorine atom on the benzoate ring.

Uniqueness

The presence of both the methyl group on the thiazole ring and the chlorine atom on the benzoate ring makes 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-yl 4-chlorobenzoate unique. These functional groups can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)11-6-8-18-9-7-11)21-16(20)12-2-4-13(17)5-3-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTGOMVXNKUOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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